molecular formula C18H17BrN4O B11554155 4-{[(5-bromopyridin-2-yl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

4-{[(5-bromopyridin-2-yl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11554155
M. Wt: 385.3 g/mol
InChI Key: VSOXABYOKUKXJB-UHFFFAOYSA-N
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Description

4-{[(5-BROMOPYRIDIN-2-YL)AMINO]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, substituted with a bromopyridinyl group and a dimethylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-BROMOPYRIDIN-2-YL)AMINO]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the bromopyridinyl and dimethylphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-BROMOPYRIDIN-2-YL)AMINO]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[(5-BROMOPYRIDIN-2-YL)AMINO]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(5-BROMOPYRIDIN-2-YL)AMINO]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: Shares the bromopyridinyl group but differs in the core structure.

    3,4-Dimethylphenyl derivatives: Compounds with similar phenyl substitution patterns but different core structures.

Uniqueness

4-{[(5-BROMOPYRIDIN-2-YL)AMINO]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17BrN4O

Molecular Weight

385.3 g/mol

IUPAC Name

4-[(5-bromopyridin-2-yl)iminomethyl]-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H17BrN4O/c1-11-4-6-15(8-12(11)2)23-18(24)16(13(3)22-23)10-21-17-7-5-14(19)9-20-17/h4-10,22H,1-3H3

InChI Key

VSOXABYOKUKXJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=NC=C(C=C3)Br)C

Origin of Product

United States

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